ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a piperazine ring, a chromenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with ethyl chloroacetate under basic conditions.
Introduction of the Chromenyl Group: The chromenyl group can be introduced via a condensation reaction between a suitable aldehyde and a phenol derivative.
Coupling Reactions: The final coupling of the piperazine derivative with the chromenyl-substituted benzoate ester can be achieved using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the chromenyl group.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-methylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate
- Ethyl 4-(4-ethylpiperidin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate
Uniqueness
Ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C31H31N3O5 |
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Molecular Weight |
525.6 g/mol |
IUPAC Name |
ethyl 4-(4-ethylpiperazin-1-yl)-3-[[4-(2-oxochromen-3-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C31H31N3O5/c1-3-33-15-17-34(18-16-33)27-14-13-24(30(36)38-4-2)20-26(27)32-29(35)22-11-9-21(10-12-22)25-19-23-7-5-6-8-28(23)39-31(25)37/h5-14,19-20H,3-4,15-18H2,1-2H3,(H,32,35) |
InChI Key |
GQUBXGOQJSGMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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